molecular formula C20H14N6O2S2 B2585445 (E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 847048-65-1

(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No. B2585445
CAS RN: 847048-65-1
M. Wt: 434.49
InChI Key: HMSSLZJPFHAQMQ-FSJBWODESA-N
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Description

(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C20H14N6O2S2 and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality (E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Quinoxalines are notable for their unique and versatile applications due to their nitrogen-embedded heterocyclic structures. One example involves the synthesis of organic salt through oxidative cyclization processes, highlighting the potential for generating new compounds within this class under mild conditions and with high purity, as detailed in a study by Faizi et al. (2018) Faizi et al., 2018. This underscores the adaptability and reactivity of quinoxaline derivatives for synthesizing novel materials.

Chemosensing Applications

Quinoxaline derivatives have been identified as effective chemosensors, especially for metal ions. For instance, hexaazatriphenylene derivatives exhibit selective, ratiometric, and colorimetric fluorescence for Zn(2+) ions, demonstrating their utility in detecting metal ions in various settings Zhang et al., 2013. The ability to visually observe interactions with Zn(2+) through color change signifies the importance of quinoxaline frameworks in developing sensitive detection methods for environmental and analytical chemistry.

Electropolymerization and Material Applications

New methodologies for synthesizing fluorescent polymers incorporating quinoxaline moieties have been explored, with applications in electropolymerization and the creation of ion-sensitive materials. A study by Carbas et al. (2012) elaborated on the electrochemical polymerization of a terthienyl-based polymer bearing pendant quinoxaline groups, highlighting its reversible redox behavior and sensitivity towards Fe(3+) ions, which is crucial for developing advanced material applications Carbas et al., 2012.

Organic Synthesis Enhancements

The catalysis and synthesis of quinoxaline derivatives have been improved, offering efficient pathways to produce 2,3-disubstituted quinoxalines and related compounds. This is exemplified by a process using bismuth(III) triflate for the cyclocondensation of arene-1,2-diamines with 1,2-dicarbonyls, facilitating the synthesis of pyrido[2,3-b]pyrazine derivatives under mild conditions Yadav et al., 2008.

properties

IUPAC Name

1-[(E)-pyridin-4-ylmethylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O2S2/c21-19-18(30(27,28)16-6-3-11-29-16)17-20(25-15-5-2-1-4-14(15)24-17)26(19)23-12-13-7-9-22-10-8-13/h1-12H,21H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSSLZJPFHAQMQ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=NC=C4)N)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=NC=C4)N)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

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